molecular formula C12H12O3 B13158711 Methyl 3-(4-methoxy-2-methylphenyl)prop-2-ynoate

Methyl 3-(4-methoxy-2-methylphenyl)prop-2-ynoate

Katalognummer: B13158711
Molekulargewicht: 204.22 g/mol
InChI-Schlüssel: SKLZPLXRDPDGBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(4-methoxy-2-methylphenyl)prop-2-ynoate is an organic compound with the molecular formula C12H12O3 It is a derivative of propargyl ester and features a methoxy group and a methyl group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-methoxy-2-methylphenyl)prop-2-ynoate typically involves the esterification of 3-(4-methoxy-2-methylphenyl)prop-2-ynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound can be achieved through similar esterification processes, but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(4-methoxy-2-methylphenyl)prop-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 3-(4-methoxy-2-methylphenyl)prop-2-ynoic acid.

    Reduction: Formation of 3-(4-methoxy-2-methylphenyl)prop-2-ene or 3-(4-methoxy-2-methylphenyl)propane.

    Substitution: Formation of brominated or nitrated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Methyl 3-(4-methoxy-2-methylphenyl)prop-2-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Methyl 3-(4-methoxy-2-methylphenyl)prop-2-ynoate involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The specific pathways and targets depend on the context of its application, such as its use in drug development or as a chemical intermediate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 3-(3-methylphenyl)prop-2-enoate: Similar structure but with a different substitution pattern on the phenyl ring.

    Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Contains a hydroxyl group instead of a methoxy group.

    Methyl 3-(4-methoxyphenyl)prop-2-enoate: Lacks the methyl group on the phenyl ring.

Uniqueness

Methyl 3-(4-methoxy-2-methylphenyl)prop-2-ynoate is unique due to the presence of both a methoxy group and a methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C12H12O3

Molekulargewicht

204.22 g/mol

IUPAC-Name

methyl 3-(4-methoxy-2-methylphenyl)prop-2-ynoate

InChI

InChI=1S/C12H12O3/c1-9-8-11(14-2)6-4-10(9)5-7-12(13)15-3/h4,6,8H,1-3H3

InChI-Schlüssel

SKLZPLXRDPDGBV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)OC)C#CC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.